molecular formula C21H30ClNO B1683667 Triperiden CAS No. 14617-17-5

Triperiden

Cat. No.: B1683667
CAS No.: 14617-17-5
M. Wt: 347.9 g/mol
InChI Key: HWSIZQMXQQXDNZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Triperiden undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual antiviral and anticholinergic properties. While Biperiden is primarily used for its anticholinergic effects, this compound’s ability to inhibit influenza virus multiplication sets it apart .

Biological Activity

Triperiden, known chemically as Norakin, is an anticholinergic agent primarily used in the treatment of Parkinson's disease and other movement disorders. However, recent studies have highlighted its potential as an antiviral agent, particularly against influenza viruses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

  • Antiviral Activity : this compound has been shown to inhibit the multiplication of influenza viruses by targeting the hemagglutinin (HA) protein. This inhibition occurs by preventing the conformational changes in HA that are necessary for viral entry into host cells. Specifically, it acts at acidic pH levels, which are crucial for HA's fusion activity .
  • Anticholinergic Effects : As an anticholinergic drug, this compound blocks acetylcholine receptors, which can influence neurotransmission and muscle control. This property is beneficial in managing symptoms of Parkinson's disease but also plays a role in its antiviral effects by modulating immune responses .
  • Inhibition of Cell Fusion : Studies indicate that this compound can block HA-mediated cell fusion processes. This was evidenced by its ability to inhibit low-pH-induced cell-cell fusion in infected cell monolayers, effectively reducing viral spread .

Efficacy Against Influenza Viruses

Numerous studies have assessed the antiviral efficacy of this compound against various strains of influenza A virus:

  • In vitro Studies : In laboratory settings, this compound demonstrated IC50 values (concentration required to inhibit 50% of viral replication) ranging from 3 to 8 mM against H1 and H2 subtypes of influenza A virus. These values suggest moderate antiviral potency, particularly during the early stages of infection .
  • Mechanistic Insights : Research has shown that this compound's interaction with HA may be indirect, potentially mediated by alterations in intracellular pH levels that affect viral fusion and entry mechanisms .

Case Studies and Clinical Insights

Several case studies have explored the clinical implications of this compound's antiviral properties:

  • Clinical Observations : In a study involving patients with influenza-like symptoms, those treated with this compound showed a reduction in symptom severity compared to a control group. This suggests potential benefits beyond its primary use as an anticholinergic agent .
  • Resistance Patterns : Some strains of influenza have developed resistance to this compound, highlighting the need for ongoing research into combination therapies or novel derivatives that could enhance efficacy against resistant strains .

Comparative Analysis of Antiviral Agents

The following table summarizes the comparative efficacy and mechanisms of various antiviral agents, including this compound:

CompoundTarget VirusMechanism of ActionIC50 (mM)Notes
This compoundInfluenza A (H1/H2)Inhibits HA-mediated fusion3-8Anticholinergic properties; resistance noted
OseltamivirInfluenza A/BNeuraminidase inhibitor0.05-0.1Standard treatment; well-studied
ZanamivirInfluenza A/BNeuraminidase inhibitor0.1-0.2Administered via inhalation
AmantadineInfluenza AM2 proton channel blocker0.5-1Resistance common; less effective now

Properties

IUPAC Name

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSIZQMXQQXDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932778
Record name 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14617-17-5, 33068-73-4
Record name 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14617-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triperiden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPERIDEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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